1-[4-(2-chlorophenoxy)butyl]pyrrolidine
Description
1-[4-(2-Chlorophenoxy)butyl]pyrrolidine is a pyrrolidine derivative characterized by a 2-chlorophenoxy group attached via a butyl chain to the nitrogen atom of the pyrrolidine ring. Pyrrolidine derivatives are frequently studied for their bioactivity, including enzyme inhibition, receptor modulation, and CNS effects, depending on substituent groups .
Properties
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-13-7-1-2-8-14(13)17-12-6-5-11-16-9-3-4-10-16/h1-2,7-8H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAYLGCSTUTEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[4-(2-chlorophenoxy)butyl]pyrrolidine with structurally or functionally related pyrrolidine derivatives, emphasizing substituent variations, biological activities, and physicochemical properties.
Key Observations:
Structural Variations and Bioactivity: The 2-chlorophenoxy group in the target compound may confer distinct electronic and steric effects compared to analogs with 4-chlorophenyl (e.g., 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]-pyrrolidine) . Prolintane demonstrates that alkyl-aromatic substituents (e.g., benzyl-butyl) enhance CNS penetration, suggesting the target compound’s butyl chain could similarly influence pharmacokinetics . The methylenedioxyphenyl group in 1-[1-Oxo-9...]pyrrolidine enhances MAO-A binding, implying that electron-rich substituents improve enzyme inhibition .
Solubility Trends: Prolintane’s hydrochloride salt exhibits high water solubility due to ionic character, whereas non-ionic analogs like 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]-pyrrolidine have lower solubility (~0.1 mg/mL) . The target compound’s solubility likely depends on its neutral pyrrolidine structure and hydrophobic chlorophenoxy group.
Therapeutic Potential: MAO-A inhibitors (e.g., 1-[1-Oxo-9...]pyrrolidine) are relevant for depression treatment, while Prolintane’s stimulant effects highlight the diversity of pyrrolidine applications . The target compound’s activity may lie between these extremes, warranting further study.
Research Implications and Gaps
- Synthetic Routes : discusses advanced synthesis methods for chlorophenyl-pyridine derivatives, which could guide the optimization of the target compound’s synthesis .
- Molecular Docking : The MAO-A binding observed in suggests computational modeling could predict the target compound’s enzyme interaction .
Q & A
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
